2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester typically involves the bromination of 3-benzyloxy-4-methoxybenzoic acid methyl ester. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution, and potassium thiolate (KSR) for thiol substitution. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for ester reduction.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: The primary product is the corresponding alcohol.
Scientific Research Applications
2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester is used in various scientific research applications:
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester depends on its application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzoic Acid Methyl Ester: Similar in structure but lacks the benzyloxy group.
2-Bromo-4-methoxybenzoic Acid: Similar but lacks the ester group.
2-Bromo-4-methylbenzoic Acid: Similar but has a methyl group instead of a methoxy group.
Uniqueness
2-Bromo-3-benzyloxy-4-methoxybenzoic Acid Methyl Ester is unique due to the presence of both the benzyloxy and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a versatile intermediate for the synthesis of various complex molecules.
Properties
IUPAC Name |
methyl 2-bromo-4-methoxy-3-phenylmethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4/c1-19-13-9-8-12(16(18)20-2)14(17)15(13)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIHGELRNDVMBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)Br)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657986 |
Source
|
Record name | Methyl 3-(benzyloxy)-2-bromo-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135586-19-5 |
Source
|
Record name | Methyl 3-(benzyloxy)-2-bromo-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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